5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid
CAS No.: 668971-56-0
Cat. No.: VC2421582
Molecular Formula: C11H9NO4
Molecular Weight: 219.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 668971-56-0 |
---|---|
Molecular Formula | C11H9NO4 |
Molecular Weight | 219.19 g/mol |
IUPAC Name | 5-(3-methoxyphenyl)-1,2-oxazole-3-carboxylic acid |
Standard InChI | InChI=1S/C11H9NO4/c1-15-8-4-2-3-7(5-8)10-6-9(11(13)14)12-16-10/h2-6H,1H3,(H,13,14) |
Standard InChI Key | MQNOGHHJKQIZKN-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1)C2=CC(=NO2)C(=O)O |
Canonical SMILES | COC1=CC=CC(=C1)C2=CC(=NO2)C(=O)O |
Introduction
Chemical Structure and Properties
5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid features a five-membered isoxazole heterocyclic ring containing adjacent oxygen and nitrogen atoms. The compound has a 3-methoxyphenyl group at position 5 of the isoxazole ring and a carboxylic acid group at position 3. This distinctive structural arrangement contributes to its chemical reactivity and potential biological activity profiles.
The compound is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C11H9NO4 |
Molecular Weight | 219.19 g/mol |
CAS Registry Number | 668971-56-0 |
IUPAC Name | 5-(3-methoxyphenyl)-1,2-oxazole-3-carboxylic acid |
InChIKey | MQNOGHHJKQIZKN-UHFFFAOYSA-N |
Physical Characteristics
The compound exists as a solid at room temperature and is characterized by specific spectroscopic properties that aid in its identification and purity assessment. The carboxylic acid functional group imparts acidic properties, allowing for salt formation and further derivatization, which can be advantageous in pharmaceutical applications and chemical synthesis .
Chemical databases and literature use various identifiers to uniquely reference 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid. These standardized identifiers facilitate precise communication about the compound in scientific research.
Systematic Nomenclature
The compound's IUPAC name, 5-(3-methoxyphenyl)-1,2-oxazole-3-carboxylic acid, describes its structure according to international nomenclature standards. Alternative systematic names include 5-(3-methoxyphenyl)isoxazole-3-carboxylic acid, which is commonly used in scientific literature .
Structural Representations
Several structural notations provide unambiguous representation of the compound:
Representation | Value |
---|---|
SMILES | COC1=CC=CC(=C1)C2=CC(=NO2)C(=O)O |
InChI | InChI=1S/C11H9NO4/c1-15-8-4-2-3-7(5-8)10-6-9(11(13)14)12-16-10/h2-6H,1H3,(H,13,14) |
These notations encode the entire structural information, enabling computational analysis and database searching .
Synthesis Methods
The synthesis of 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid typically involves several controlled chemical reactions to ensure proper regioselectivity and high product yield.
Common Synthetic Routes
The primary synthetic pathway involves the condensation of suitable starting materials, specifically aldehydes and hydroxylamine derivatives, followed by carefully controlled cyclization reactions. These processes require precise reaction conditions to achieve the desired isoxazole ring structure with correctly positioned functional groups.
Reaction Mechanism
The formation of the isoxazole ring generally proceeds through a 1,3-dipolar cycloaddition mechanism, where a nitrile oxide intermediate reacts with an appropriate alkene or alkyne. For 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid specifically, the reaction typically begins with 3-methoxybenzaldehyde derivatives that undergo transformation to form the characteristic isoxazole ring structure with the carboxylic acid functionality at position 3.
Applications in Pharmaceutical Research
Isoxazole derivatives, including 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid, have garnered significant attention in pharmaceutical research due to their diverse biological activities and potential therapeutic applications.
Medicinal Chemistry Applications
The isoxazole motif is considered a privileged structure in medicinal chemistry, capable of interacting with various biological targets. Compounds containing this heterocyclic system have demonstrated a range of biological activities, making them valuable scaffolds for drug discovery efforts.
Potential Activity | Mechanism |
---|---|
Anti-inflammatory | Modulation of inflammatory pathways |
Immunomodulatory | Regulation of immune system responses |
Antimicrobial | Inhibition of bacterial cell processes |
Anticancer | Interference with cancer cell proliferation |
These potential activities make 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid and related compounds subjects of ongoing interest in pharmaceutical development.
Biochemical Research Applications
Beyond pharmaceutical applications, 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid serves as a valuable tool in biochemical research, contributing to our understanding of fundamental biological processes.
Probe Compounds
Isoxazole derivatives function as molecular probes for investigating enzyme activities and receptor interactions. Their defined structures and specific binding properties make them useful for elucidating biochemical mechanisms and pathways.
Structure-Activity Relationships
The specific structural features of 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid, including the position of the methoxy group on the phenyl ring and the carboxylic acid functionality on the isoxazole ring, provide valuable insights into structure-activity relationships. Understanding how these structural elements influence biological activity is crucial for rational drug design and optimization.
Chemical Reactivity
The reactivity profile of 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid is determined by its functional groups and heterocyclic structure.
Carboxylic Acid Functionality
The carboxylic acid group at position 3 of the isoxazole ring can undergo typical carboxylic acid reactions, including:
Reaction Type | Product |
---|---|
Esterification | Corresponding esters |
Amidation | Amide derivatives |
Reduction | Alcohols or aldehydes |
Salt formation | Carboxylate salts |
These transformations allow for the creation of derivative compounds with modified properties and potentially enhanced biological activities .
Isoxazole Ring Reactivity
The isoxazole ring itself demonstrates specific reactivity patterns characteristic of aromatic heterocycles. Under certain conditions, the ring may undergo ring opening or rearrangement reactions, providing access to other valuable structural motifs. Additionally, the C-H bond at position 4 of the isoxazole ring can participate in various substitution reactions, further expanding the diversity of accessible derivatives .
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